2,2'-Dichlorobenzidine CAS number and properties
2,2'-Dichlorobenzidine CAS number and properties
An In-depth Technical Guide to 2,2'-Dichlorobenzidine (CAS No. 84-68-4)
Abstract
This technical guide provides a comprehensive overview of 2,2'-Dichlorobenzidine (CAS No. 84-68-4), a chlorinated aromatic amine. It details the compound's physicochemical properties, synthesis, applications, and analytical methodologies. A significant portion of this guide is dedicated to its toxicology and safety protocols. Due to a scarcity of specific toxicological data for the 2,2'- isomer, this guide leverages data from its well-studied structural isomer, 3,3'-Dichlorobenzidine (a known animal carcinogen), to inform safety and handling procedures, with clear distinctions made throughout. This document is intended for researchers, chemists, and safety professionals who handle or study this compound.
Compound Identification and Physicochemical Properties
2,2'-Dichlorobenzidine is an organic compound belonging to the aromatic amine class. Its chemical identity is defined by the CAS Registry Number 84-68-4.[1] The structure consists of a biphenyl backbone with two amino groups and two chlorine atoms. Its IUPAC name is 4-(4-amino-2-chlorophenyl)-3-chloroaniline.[2]
It is critically important to distinguish 2,2'-Dichlorobenzidine from its more commercially prevalent and extensively studied isomer, 3,3'-Dichlorobenzidine (CAS No. 91-94-1). While structurally similar, their physical properties and, potentially, their biological activities can differ.
Caption: Chemical Structure of 2,2'-Dichlorobenzidine.
Table 1: Physicochemical Properties of 2,2'-Dichlorobenzidine
| Property | Value | Source(s) |
| CAS Registry Number | 84-68-4 | [1][2] |
| IUPAC Name | 4-(4-amino-2-chlorophenyl)-3-chloroaniline | [2] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1][2] |
| Molecular Weight | 253.13 g/mol | [1][2][3] |
| Appearance | Needles from water or prisms from alcohol | [1] |
| Melting Point | 165 °C | [1][4] |
| Boiling Point | 398.89 °C (estimate) | [4] |
| Solubility | Almost insoluble in water; moderately soluble in alcohol; readily soluble in ether. | [1][4] |
| Predicted pKa | 3.58 ± 0.10 | [4] |
Synthesis Pathway
The historical synthesis of 2,2'-Dichlorobenzidine involves m-chloronitrobenzene as a starting material.[1] While detailed modern procedures are not widely published, the synthesis generally proceeds through a reductive coupling mechanism followed by a benzidine-type rearrangement. This process is analogous to the synthesis of its 3,3'- isomer, which involves the reduction of an o-nitrochlorobenzene to a hydrazobenzene intermediate, followed by acid-catalyzed rearrangement.[5][6]
Caption: Generalized synthesis workflow for 2,2'-Dichlorobenzidine.
Industrial and Research Applications
The primary documented application of 2,2'-Dichlorobenzidine is as a chemical intermediate in the manufacturing of azo dyes.[1] Its bifunctional nature, with two amine groups, allows it to undergo double diazotization, forming a bis-diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds (couplers) to produce a range of colored dyes. The specific applications and commercial significance of dyes derived from the 2,2'- isomer are less documented than those from the 3,3'- isomer, which is a precursor to important diarylide yellow pigments.[6][7]
Toxicology and Biological Effects
Explanatory Note: Specific toxicological data for 2,2'-Dichlorobenzidine is limited. Due to its structural similarity to 3,3'-Dichlorobenzidine, a compound classified as "reasonably anticipated to be a human carcinogen," data for the 3,3'- isomer is used here to provide a conservative basis for risk assessment and safety handling.[7][8] This approach is a standard practice in chemical safety when isomer-specific data is unavailable.
Summary of Hazards
2,2'-Dichlorobenzidine is classified as a hazardous substance. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Based on animal studies of its 3,3'- isomer, chronic exposure to dichlorobenzidines is associated with an increased risk of cancer, particularly of the liver and bladder.[9][10] The mechanism is believed to involve metabolic activation in the body to electrophilic species that can bind to DNA, forming adducts and leading to mutations.[11]
Proposed Metabolic Activation Pathway
The carcinogenicity of benzidine and its congeners is linked to their metabolic activation. This typically involves N-oxidation by cytochrome P450 enzymes to form N-hydroxyarylamine intermediates. These can then be further activated, for example, by N,O-acetylation, to form reactive nitrenium ions that readily adduct with DNA.
Caption: Proposed metabolic activation pathway for Dichlorobenzidines.
Safety, Handling, and Exposure Control
Given the presumed carcinogenic potential, all handling of 2,2'-Dichlorobenzidine must be conducted with extreme caution, adhering to strict safety protocols to minimize any possible exposure.[9]
Engineering Controls
-
Ventilation: All work must be performed in a certified chemical fume hood or a glove box.[12]
-
Closed Systems: For larger quantities, the use of closed systems is strongly recommended to prevent the release of dust or aerosols.[12]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of exposure, a disposable chemical-resistant suit (e.g., Tyvek) should be used.[13]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Do not create dust. Moisten the spilled solid with a suitable solvent like ethanol to prevent it from becoming airborne.[13] Carefully collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[12][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[13]
Analytical Methodologies
The detection and quantification of dichlorobenzidines in various matrices are typically performed using chromatographic techniques, which offer high sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and robust method.
Protocol: Determination of 2,2'-Dichlorobenzidine in an Aqueous Matrix by GC-MS
This protocol provides a general framework for the analysis. Method validation, including determination of detection limits, quantitation limits, and recovery rates, is essential for specific applications.
-
Principle: The analyte is extracted from the aqueous sample into an organic solvent using liquid-liquid extraction (LLE). The extract is then concentrated and analyzed by GC-MS.
-
Apparatus and Reagents:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent).
-
Separatory funnels, rotary evaporator, autosampler vials.
-
Reagents: Dichloromethane (DCM, pesticide grade), Sodium sulfate (anhydrous), Sodium hydroxide (for pH adjustment), Hydrochloric acid (for pH adjustment), 2,2'-Dichlorobenzidine analytical standard, Internal standard (e.g., d8-naphthalene).
-
-
Experimental Procedure:
-
Step 1: Sample Collection and Preservation: Collect a 1 L water sample in a clean glass bottle. Preserve by cooling to 4 °C.
-
Step 2: pH Adjustment: Adjust the sample pH to >11 with sodium hydroxide to ensure the amine is in its free base form.
-
Step 3: Spiking: Spike the sample with a known amount of the internal standard.
-
Step 4: Liquid-Liquid Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of DCM and shake vigorously for 2 minutes, venting periodically. Allow the layers to separate. Drain the organic (bottom) layer into a flask. Repeat the extraction two more times with fresh 60 mL portions of DCM.
-
Step 5: Drying and Concentration: Combine the three DCM extracts. Dry the extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.
-
Step 6: GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS.
-
Example GC Conditions: Inlet: 250 °C; Column: 30 m x 0.25 mm ID x 0.25 µm film; Carrier Gas: Helium; Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Example MS Conditions: Ion Source: 230 °C; Mode: Electron Ionization (EI), Selective Ion Monitoring (SIM) for target ions of 2,2'-Dichlorobenzidine and the internal standard.
-
-
Step 7: Quantification: Identify the analyte by its retention time and mass spectrum. Quantify using the internal standard method based on the calibration curve generated from analytical standards.
-
Caption: Workflow for the GC-MS analysis of 2,2'-Dichlorobenzidine in water.
Conclusion
2,2'-Dichlorobenzidine is a hazardous chemical intermediate with specific applications in the dye industry. Its handling requires stringent safety protocols due to its irritant properties and presumed carcinogenicity, which is inferred from its structural similarity to the well-characterized carcinogen 3,3'-Dichlorobenzidine. Researchers and professionals must exercise extreme caution, utilize appropriate engineering controls and personal protective equipment, and follow established analytical methods for monitoring and control. A clear understanding of its properties and risks is essential for its safe use in any research or industrial setting.
References
-
DrugFuture. (n.d.). 2,2'-Dichlorobenzidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66538, 2,2'-Dichlorobenzidine. Retrieved from [Link]
- Google Patents. (1993). US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride.
-
Chem Service. (2017). Safety Data Sheet - 3,3'-Dichlorobenzidine dihydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3033870, Dichlorobenzidine. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,3'-Dichlorobenzidine. Retrieved from [Link]
- Google Patents. (1980). US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichlorobenzenes. Retrieved from [Link]
- Google Patents. (2005). CN1594286A - Process for preparing 2,2'-dichloro-hydrazobenzene.
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Benzidine congeners: Human health tier II assessment. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1989). OSHA Method 65: Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine. Retrieved from [Link]
-
Riggin, R. M., & Howard, C. C. (1981). Determination of benzidine, dichlorobenzidine, and diphenylhydrazine in aqueous media by high performance liquid chromatography. Analytical Chemistry, 53(4), 715-716. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzidine - Health Effects. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
Environment Canada & Health and Welfare Canada. (1993). Canadian Environmental Protection Act - Priority Substances List Assessment Report: 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Benzidine - Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7070, 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
Josephy, P. D., Eling, T. E., & Mason, R. P. (1984). Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase. Drug Metabolism and Disposition, 12(5), 567-570. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2011). Evidence on the Carcinogenicity of 3,3'-Dichlorobenzidine-based Compounds Metabolized to 3,3'-Dichlorobenzidine. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Detailed Method Manual for Environmental Survey and Monitoring of Chemicals - III Analytical Methods. Retrieved from [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: 3,3′-Dichlorobenzidine and Its Dihydrochloride. Retrieved from [Link]
Sources
- 1. 2,2'-Dichlorobenzidine [drugfuture.com]
- 2. 2,2'-Dichlorobenzidine | C12H10Cl2N2 | CID 66538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlorobenzidine | C12H10Cl2N2 | CID 3033870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-dichlorobenzidine | 84-68-4 [chemicalbook.com]
- 5. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]
- 6. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]
- 7. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. nj.gov [nj.gov]
- 10. canada.ca [canada.ca]
- 11. 3,3'-Dichlorobenzidine | C12H10Cl2N2 | CID 7070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. aarti-industries.com [aarti-industries.com]
